

A Technical Guide to the Spectroscopic Characterization of (S)-(-)-1-Phenyl-1-propanol

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Compound of Interest

Compound Name: (S)-(-)-1-Phenyl-1-propanol

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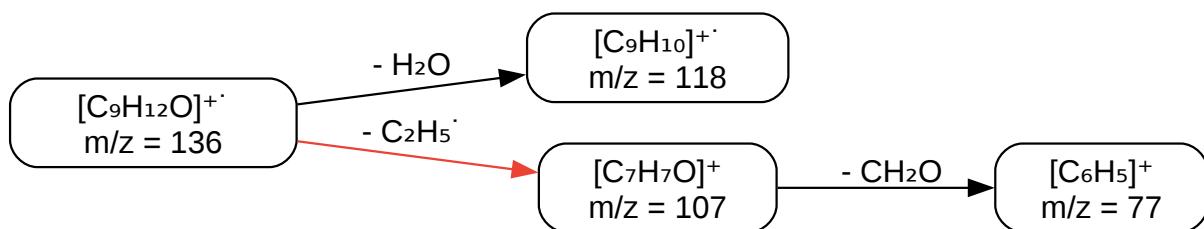
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for the chiral alcohol **(S)-(-)-1-Phenyl-1-propanol**. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The focus is on not only presenting the data but also providing expert interpretation and field-proven insights into the experimental methodologies.

Introduction

(S)-(-)-1-Phenyl-1-propanol is a chiral secondary alcohol with significant applications as a building block in asymmetric synthesis and for the production of various pharmaceuticals. Its precise stereochemistry is often crucial for its biological activity, making unambiguous characterization essential. Spectroscopic techniques are paramount in confirming the structure and purity of this compound. This guide will delve into the ^1H NMR, ^{13}C NMR, IR, and MS data, offering a detailed explanation of the spectral features and the underlying molecular properties they represent.

Molecular Structure and Chirality

The structure of **(S)-(-)-1-Phenyl-1-propanol** consists of a phenyl ring and a propanol chain, with a stereocenter at the carbon atom bonded to the hydroxyl group. This chirality gives rise to its specific optical rotation and is a key feature to consider in its analysis.

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- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Characterization of (S)-(-)-1-Phenyl-1-propanol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1585879#spectroscopic-data-for-s-1-phenyl-1-propanol-nmr-ir-ms>]

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